molecular formula C14H20O2 B12892452 Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- CAS No. 90165-00-7

Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-

Cat. No.: B12892452
CAS No.: 90165-00-7
M. Wt: 220.31 g/mol
InChI Key: CYCUAJCRURBXIC-UHFFFAOYSA-N
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Description

1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 2-methyl-2-(5-methylfuran-2-yl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone typically involves multiple steps. One common approach is the cyclopropanation of an appropriate precursor, followed by functional group modifications. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(5-Methylfuran-2-yl)ethanone: Shares the furan ring structure but lacks the cyclopropyl and additional methyl groups.

    2-Methylfuran: Contains the furan ring with a methyl group but lacks the ethanone and cyclopropyl moieties.

Uniqueness: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone is unique due to its combination of a cyclopropyl group, an ethanone moiety, and a substituted furan ring

Biological Activity

Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- (CAS Registry Number: 579178) is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.

  • Molecular Formula: C14H20O2
  • Molecular Weight: 220.31 g/mol
  • IUPAC Name: Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-
  • InChIKey: XZVZQWZLQYJXQK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- has been explored in various studies, focusing primarily on its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with furan moieties, similar to those present in Ethanone, can exhibit anti-inflammatory properties. A study on related furan derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that Ethanone may possess similar effects .

Antioxidant Properties

The presence of furan rings in organic compounds is often associated with antioxidant activity. A comparative analysis of various furan-based compounds showed that those with complex structures exhibited enhanced radical scavenging activities. This suggests that Ethanone could also be evaluated for its antioxidant potential .

Anticancer Potential

Initial screenings have indicated that certain derivatives of ethanone compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of Ethanone were tested against breast and prostate cancer cells, showing promising results in inhibiting cell proliferation . The specific mechanisms of action remain to be elucidated but could involve apoptosis induction and cell cycle arrest.

Study on Furan Derivatives

A comprehensive study published in Phytochemistry investigated the biological activities of several furan derivatives. Among the tested compounds, those structurally related to Ethanone showed significant activity against cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the specific derivative and cell line used .

Antioxidant Screening

In another study focusing on the antioxidant properties of furan compounds, Ethanone analogs were subjected to DPPH radical scavenging assays. Results indicated a moderate antioxidant capacity compared to well-known antioxidants like ascorbic acid, suggesting potential applications in nutraceutical formulations .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnti-inflammatory15
Compound BAntioxidant25
Compound CAnticancer (breast)20
Compound DAnticancer (prostate)15

Properties

CAS No.

90165-00-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-[2-methyl-2-(5-methylfuran-2-yl)propyl]cyclopropyl]ethanone

InChI

InChI=1S/C14H20O2/c1-9-5-6-13(16-9)14(3,4)8-11-7-12(11)10(2)15/h5-6,11-12H,7-8H2,1-4H3

InChI Key

CYCUAJCRURBXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC2CC2C(=O)C

Origin of Product

United States

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